molecular formula C18H16O4 B14598423 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- CAS No. 60890-34-8

1,2-Dihydro-1,2-phenanthrenediol diacetate, trans-

Cat. No.: B14598423
CAS No.: 60890-34-8
M. Wt: 296.3 g/mol
InChI Key: IYTWERZMHCXJJZ-QZTJIDSGSA-N
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Description

1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is an organic compound derived from phenanthrene It is characterized by the presence of two acetate groups attached to the dihydrodiol form of phenanthrene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- typically involves the dihydroxylation of phenanthrene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting dihydrodiol is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the diacetate derivative.

Industrial Production Methods

While specific industrial production methods for 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert the diacetate back to the dihydrodiol form.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: 1,2-Dihydro-1,2-phenanthrenediol.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydro-1,2-phenanthrenediol: The non-acetylated form of the compound.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

    1,2-Dihydroxyphenanthrene: A related compound with hydroxyl groups instead of acetate groups.

Uniqueness

1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is unique due to the presence of acetate groups, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

60890-34-8

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[(1R,2R)-1-acetyloxy-1,2-dihydrophenanthren-2-yl] acetate

InChI

InChI=1S/C18H16O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m1/s1

InChI Key

IYTWERZMHCXJJZ-QZTJIDSGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC=CC=C32

Canonical SMILES

CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC=CC=C32

Origin of Product

United States

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